
6-(3,4-Difluorophenyl)pyridazine-3-thiol
Descripción general
Descripción
6-(3,4-Difluorophenyl)pyridazine-3-thiol is a heterocyclic compound that contains a pyridazine ring in its structure1. Its molecular formula is C10H6F2N2S and it has a molecular weight of 224.23 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 6-(3,4-Difluorophenyl)pyridazine-3-thiol. However, the Dimroth rearrangement, a process involving the isomerization of heterocycles, is often used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents2. This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure2.Molecular Structure Analysis
The molecular structure of 6-(3,4-Difluorophenyl)pyridazine-3-thiol consists of a pyridazine ring attached to a phenyl ring with two fluorine atoms at the 3rd and 4th positions1. The thiol group is attached to the 3rd position of the pyridazine ring1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 6-(3,4-Difluorophenyl)pyridazine-3-thiol. However, pyridazine compounds are known to undergo various chemical reactions due to the presence of the pyridazine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(3,4-Difluorophenyl)pyridazine-3-thiol are not available from the search results.Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Heterocyclic compounds, such as pyrimidines and pyrazoles, have been synthesized using pyridazine derivatives. These compounds exhibit a range of biological activities, including antioxidant and anti-inflammatory properties. The synthesis involves various reactions showcasing the versatility of pyridazine derivatives in organic chemistry (Shehab, Abdellattif, & Mouneir, 2018).
Material Science Applications
Pyridazine derivatives have been used in the synthesis of novel materials, such as electrochromic materials and high-refractive-index polymers. These materials have potential applications in electronics and optics. For instance, pyrrolo[3,4-d]pyridazine-5,7-dione derivatives exhibit good optical contrast and fast switching speed as electrochromic materials (Ye et al., 2014). Additionally, polyamides containing heterocycles and thioether groups derived from pyridazine show high optical transmittance and good thermal properties, making them suitable for various applications in material science (Zhang et al., 2013).
Biological Activities
Pyridazine derivatives have shown significant biological activities, including antimicrobial and anti-inflammatory effects. For example, some pyridazine derivatives have demonstrated promising antibacterial activities, highlighting their potential as therapeutic agents (Bayrak et al., 2009). Moreover, compounds derived from pyridazine have been investigated for their anti-inflammatory and analgesic activities, offering insights into their potential for treating inflammatory diseases (Hussein et al., 2011).
Molecular Docking and Enzyme Inhibition
Studies have also explored the use of pyridazine derivatives in molecular docking and enzyme inhibition, particularly targeting acetylcholinesterase and carbonic anhydrase enzymes. These findings suggest the potential of pyridazine derivatives as anticholinergic agents, which could have implications for treating diseases such as Alzheimer's (Taslimi et al., 2019).
Safety And Hazards
The safety and hazards associated with 6-(3,4-Difluorophenyl)pyridazine-3-thiol are not available from the search results.
Direcciones Futuras
The future directions for the use and study of 6-(3,4-Difluorophenyl)pyridazine-3-thiol are not available from the search results.
Please note that this information is based on the available resources and there might be additional information in scientific literature not covered in this analysis. For a more comprehensive understanding, further research is recommended.
Propiedades
IUPAC Name |
3-(3,4-difluorophenyl)-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2S/c11-7-2-1-6(5-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRLTVYCERJSPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=S)C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Difluorophenyl)pyridazine-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[Acetyl(methyl)amino]phenoxy}acetic acid](/img/structure/B1531987.png)
![7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1531988.png)
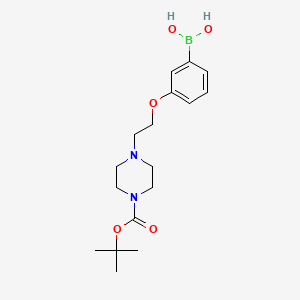

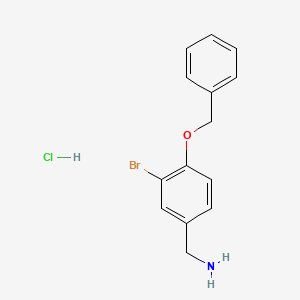
![tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B1531998.png)

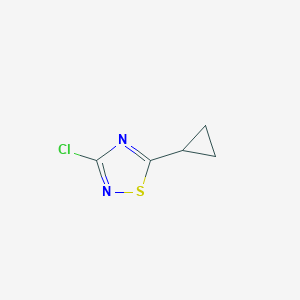
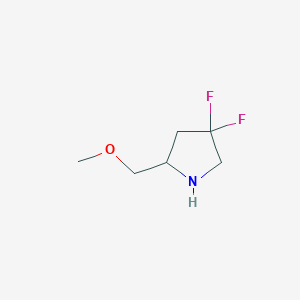
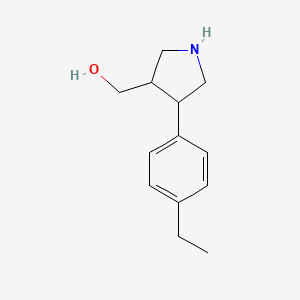

![6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532005.png)

